Cas no 15073-00-4 (4α-Methylcholesterol)

4α-Methylcholesterol 化学的及び物理的性質
名前と識別子
-
- (3beta,4alpha)-4-Methylcholest-5-en-3-ol
- 4α-Methyl-cholest-5-en-3β-ol
- 4α-Methylcholesterol
- AKOS040756870
- CS-0145851
- 4?-Methyl-cholest-5-en-3?-ol
- DA-49761
- QAA07300
- Cholest-5-en-3-ol, 4-methyl-, (3b,4a)-
- HY-N8531
- 4a-methylcholesterol
- 4
- 4??-Methylcholesterol
- 15073-00-4
- (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;
- 4alpha-Methylcholesterol
- 4a-Methyl-cholest-5-en-3b-ol
- (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- A-Methylcholesterol
-
- インチ: InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3
- InChIKey: PZELUKPNJYWGOY-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C3CC=C4C(C)C(O)CCC4(C)C3CCC12C |t:14|
計算された属性
- せいみつぶんしりょう: 400.370516150g/mol
- どういたいしつりょう: 400.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 8.9
4α-Methylcholesterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M295715-25mg |
4a-Methyl-cholest-5-en-3b-ol |
15073-00-4 | 25mg |
$884.00 | 2023-05-18 | ||
TRC | M295715-50mg |
4a-Methyl-cholest-5-en-3b-ol |
15073-00-4 | 50mg |
$ 1633.00 | 2023-09-07 | ||
MedChemExpress | HY-N8531-5mg |
4α-Methylcholesterol |
15073-00-4 | 5mg |
¥9000 | 2022-06-06 | ||
A2B Chem LLC | AW55324-10mg |
Cholest-5-en-3-ol, 4-methyl-, (3b,4a)- |
15073-00-4 | 10mg |
$489.00 | 2024-04-20 | ||
MedChemExpress | HY-N8531-10mg |
4α-Methylcholesterol |
15073-00-4 | 10mg |
¥15000 | 2022-06-06 | ||
TRC | M295715-5mg |
4a-Methyl-cholest-5-en-3b-ol |
15073-00-4 | 5mg |
$224.00 | 2023-05-18 | ||
TRC | M295715-100mg |
4a-Methyl-cholest-5-en-3b-ol |
15073-00-4 | 100mg |
$ 3105.00 | 2023-09-07 | ||
MedChemExpress | HY-N8531-5mg |
4α-Methylcholesterol |
15073-00-4 | 5mg |
¥9000 | 2021-07-08 | ||
MedChemExpress | HY-N8531-25mg |
4α-Methylcholesterol |
15073-00-4 | 25mg |
¥26000 | 2021-07-08 | ||
A2B Chem LLC | AW55324-50mg |
Cholest-5-en-3-ol, 4-methyl-, (3b,4a)- |
15073-00-4 | 50mg |
$1707.00 | 2024-04-20 |
4α-Methylcholesterol 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
4α-Methylcholesterolに関する追加情報
(3beta,4alpha)-4-Methylcholest-5-en-3-ol: A Comprehensive Overview
The compound with CAS No. 15073-00-4, commonly referred to as (3beta,4alpha)-4-Methylcholest-5-en-3-ol, is a steroidal alcohol with significant biological activity and potential applications in various fields. This compound belongs to the class of cholestane derivatives, which are known for their structural diversity and functional versatility. Recent studies have highlighted its role in lipid metabolism, inflammation modulation, and its potential as a precursor for bioactive molecules.
Chemical Structure and Properties
(3beta,4alpha)-4-Methylcholest-5-en-3-ol features a cholestane skeleton with a methyl group at the 4-alpha position and a hydroxyl group at the 3-beta position. Its molecular formula is C28H46O, and it exhibits a unique stereochemistry that contributes to its biological activity. The compound's structure allows for interactions with cellular membranes and lipid rafts, making it a subject of interest in membrane biology and drug delivery systems.
Biological Activity and Applications
Recent research has demonstrated that (3beta,4alpha)-4-Methylcholest-5-en-3-ol exhibits potent anti-inflammatory properties. Studies conducted in vitro have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of anti-inflammatory therapies, particularly for conditions like arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, this compound has also been investigated for its potential role in lipid metabolism regulation. Preclinical studies suggest that it may enhance cholesterol efflux from macrophages, thereby reducing the risk of atherosclerosis. This finding aligns with its structural similarity to cholesterol and its ability to interact with lipid transport proteins.
Synthesis and Isolation
The synthesis of (3beta,4alpha)-4-Methylcholest-5-en-3-ol involves multi-step organic reactions, including oxidation, reduction, and stereoselective synthesis techniques. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are essential for pharmacological studies.
Moreover, this compound can be isolated from natural sources such as marine sponges and certain fungal species. Its natural occurrence suggests evolutionary significance and potential ecological roles in interspecies communication or defense mechanisms.
Safety and Toxicology
Preliminary toxicological studies indicate that (3beta,4alpha)-4-Methylcholest-5-en-3-ol has a low acute toxicity profile. However, chronic exposure studies are still underway to fully assess its safety profile for therapeutic applications. Regulatory agencies require comprehensive safety evaluations before this compound can be approved for clinical use.
Future Directions
The future of (3beta,4alpha)-4-Methylcholest-5-en-3-ol lies in its potential as a lead molecule for drug development. Ongoing research is focused on optimizing its bioavailability and efficacy through structural modifications. Additionally, investigations into its mechanism of action at the molecular level are expected to uncover new therapeutic targets.
In conclusion, (3beta,4alpha)-4-Methylcholest-5-en-3-ol represents a valuable compound with diverse biological activities and promising therapeutic potential. As research continues to unravel its mechanisms and applications, this compound is poised to make significant contributions to the fields of pharmacology and biotechnology.
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